

# Independent Validation of Novel Anticancer Agents: A Comparative Analysis of MDNA113 and BNT113

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational anticancer agents, MDNA113 and BNT113, based on publicly available preclinical and clinical data. The information is intended to assist researchers in evaluating the performance and potential of these novel therapies.

### Introduction

The landscape of cancer therapy is rapidly evolving with the advent of targeted and immunotherapeutic agents. Among the numerous candidates in development, "**Anticancer agent 113**" has emerged in distinct forms, notably as MDNA113, a targeted immunotherapy, and BNT113, an mRNA-based cancer vaccine. This guide delves into the validation of these two agents, presenting their mechanisms of action, available performance data, and the experimental protocols typically employed for their evaluation in independent research laboratories. Amelenodor (ABBV-113), another agent identified with the "113" designation, is primarily under investigation for inflammatory bowel disease and is therefore not included in this direct anticancer agent comparison.

# **Performance Comparison of Anticancer Agents**



The following tables summarize the available quantitative data for MDNA113 and BNT113. It is important to note that a direct head-to-head comparison is challenging due to the different stages of development and the nature of the available data (preclinical for MDNA113 versus clinical for BNT113).

Table 1: Preclinical Efficacy of MDNA113 in Mouse

Models

| Model                             | Treatment<br>Group                                            | Outcome                    | Result                                                                         | Citation |
|-----------------------------------|---------------------------------------------------------------|----------------------------|--------------------------------------------------------------------------------|----------|
| MC38/IL-13Rα2<br>Tumor Model      | MDNA113                                                       | Tumor Growth<br>Inhibition | Inhibition of tumor growth                                                     |          |
| MC38/IL-13Rα2<br>Tumor Model      | MDNA113                                                       | Memory<br>Response         | 100% protection upon tumor rechallenge in complete responders                  |          |
| Orthotopic 4T1.2<br>Breast Cancer | Single<br>neoadjuvant<br>MDNA113                              | Survival                   | Significantly increased survival by preventing metastasis                      | [1]      |
| Aggressive GBM<br>Mouse Model     | anti-PD1-IL-2SK<br>BiSKIT<br>(therapeutic core<br>of MDNA113) | Overall Survival           | Significantly extended survival compared to control, native IL- 2, or anti-PD1 | [2]      |

Table 2: Clinical Efficacy of BNT113 in Combination with Pembrolizumab for Head and Neck Squamous Cell Carcinoma (HNSCC)



| Trial                         | Treatment<br>Group               | Patient<br>Population                         | Outcome                                          | Result                                     | Citation |
|-------------------------------|----------------------------------|-----------------------------------------------|--------------------------------------------------|--------------------------------------------|----------|
| KEYNOTE-<br>048               | Pembrolizum<br>ab<br>Monotherapy | R/M HNSCC<br>(CPS ≥1)                         | Median<br>Overall<br>Survival (OS)               | 10.8 months                                |          |
| KEYNOTE-<br>048               | Pembrolizum<br>ab<br>Monotherapy | R/M HNSCC<br>(CPS ≥1)                         | Objective<br>Response<br>Rate (ORR)              | 24.7%                                      |          |
| KEYNOTE-<br>048               | Pembrolizum<br>ab<br>Monotherapy | R/M HNSCC<br>(CPS ≥1)                         | Median<br>Progression-<br>Free Survival<br>(PFS) | 4.8 months                                 |          |
| AHEAD-<br>MERIT<br>(Phase II) | BNT113 +<br>Pembrolizum<br>ab    | Unresectable<br>R/M HPV16+<br>PD-L1+<br>HNSCC | Efficacy                                         | Promising efficacy in safety run-in cohort |          |

Note: Specific quantitative data from the randomized portion of the AHEAD-MERIT trial for BNT113 are not yet fully published. The trial compares BNT113 in combination with pembrolizumab to pembrolizumab monotherapy.

# Mechanism of Action and Signaling Pathways MDNA113: Targeted Immunocytokine

MDNA113 is a bifunctional fusion protein that combines an anti-PD-1 antibody with a modified IL-2 superkine. It is designed to be conditionally activated within the tumor microenvironment. The key features of its mechanism are:

- Tumor Targeting: MDNA113 is engineered to bind to IL-13Rα2, a receptor that is overexpressed on a variety of solid tumors, often referred to as "cold" tumors due to their limited immune cell infiltration.
- Conditional Activation: The IL-2 portion of the molecule is masked, rendering it less active systemically. Upon reaching the tumor, tumor-associated proteases cleave the mask,



unleashing the potent IL-2 activity locally.

• Dual Immunotherapy: Once activated, MDNA113 simultaneously blocks the PD-1/PD-L1 immune checkpoint and stimulates T-cell and NK cell activity via the IL-2 receptor pathway, promoting a robust anti-tumor immune response.



Click to download full resolution via product page



#### MDNA113 Mechanism of Action

#### **BNT113: mRNA Cancer Vaccine**

BNT113 is an mRNA vaccine that targets human papillomavirus type 16 (HPV16), a primary driver of a subset of head and neck, cervical, and other cancers. The vaccine delivers mRNA encoding two HPV16 oncoproteins, E6 and E7.

- mRNA Delivery: The mRNA is encapsulated in lipid nanoparticles, which protect it from degradation and facilitate its uptake by antigen-presenting cells (APCs), such as dendritic cells.
- Antigen Presentation: Once inside the APCs, the mRNA is translated into the E6 and E7
  proteins. These viral proteins are then processed and presented on the surface of the APCs
  via MHC class I and class II molecules.
- T-Cell Activation: The presentation of these viral antigens activates a robust and specific T-cell response. CD8+ cytotoxic T-cells and CD4+ helper T-cells that recognize the E6 and E7 peptides are stimulated to proliferate and attack cancer cells expressing these viral proteins.





Click to download full resolution via product page

**BNT113 Mechanism of Action** 



# **Experimental Protocols for Independent Validation**

The following are representative protocols for key experiments used to validate anticancer agents like MDNA113 and BNT113 in an independent laboratory setting.

# **Cell Viability (MTT) Assay**

This assay is used to assess the cytotoxic effects of a drug on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

#### Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the anticancer agent and incubate for 48-72 hours. Include a vehicle-only control.
- MTT Addition: Add 20  $\mu$ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Aspirate the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

# **Western Blot Analysis for Signaling Pathways**

This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.



#### Protocol:

- Cell Treatment and Lysis: Treat cells with the anticancer agent for various time points. Lyse
  the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate 20-30 μg of protein per sample on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT5, total STAT5, p-Akt, total Akt) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
- Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

## In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

#### Protocol:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10<sup>6</sup> cells) into the flank of immunocompromised mice (for human cell lines) or syngeneic mice (for murine cell lines).
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).



- Randomization and Treatment: Randomize mice into treatment and control groups.
   Administer the anticancer agent (e.g., via intraperitoneal injection) according to the desired dosing schedule.
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
- Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and collect tumors for further analysis (e.g., histology, flow cytometry).
- Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the treatment groups.

# **Experimental Workflow and Comparison Logic**

The following diagrams illustrate a typical experimental workflow for validating an anticancer agent and the logical framework for a comparative study.





Click to download full resolution via product page

Validation Workflow





Click to download full resolution via product page

Comparative Analysis Logic

# Conclusion

MDNA113 and BNT113 represent two innovative and distinct approaches to cancer immunotherapy under the "**Anticancer agent 113**" designation. MDNA113 shows promise in preclinical models as a targeted, conditionally activated immunotherapy for solid tumors, particularly those that are immunologically "cold." BNT113, on the other hand, is in clinical



development as an mRNA vaccine for HPV16-positive cancers, with early results suggesting a favorable safety profile and promising efficacy in combination with an immune checkpoint inhibitor.

The validation of these agents relies on a combination of in vitro and in vivo studies to elucidate their mechanisms of action and quantify their efficacy and safety. As more data from independent clinical trials become available, a more direct and comprehensive comparison of their therapeutic potential will be possible. Researchers are encouraged to consult the primary literature and clinical trial databases for the most up-to-date information on these and other emerging anticancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

# References

- 1. Medicenna Presents Updated Preclinical Data on MDNA113, a First-in-Class, Targeted and Masked Bi-functional anti-PD1-IL2 Superkine, at the 2024 Annual Meeting of the American Association for Cancer Research (AACR) - Medicenna Therapeutics [ir.medicenna.com]
- 2. Medicenna Presents Preclinical Data from its Anti-PD1-IL-2 BiSKIT and IL-2 Super Agonist Programs at the 39th Annual Meeting of the Society for Immunotherapy of Cancer (SITC) -Medicenna Therapeutics [ir.medicenna.com]
- To cite this document: BenchChem. [Independent Validation of Novel Anticancer Agents: A Comparative Analysis of MDNA113 and BNT113]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392206#anticancer-agent-113-validation-in-an-independent-research-laboratory]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com